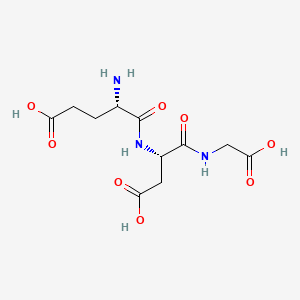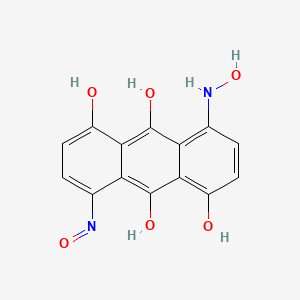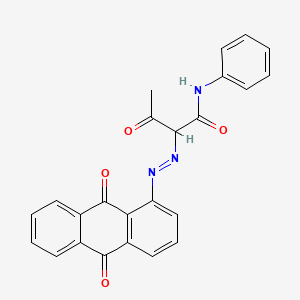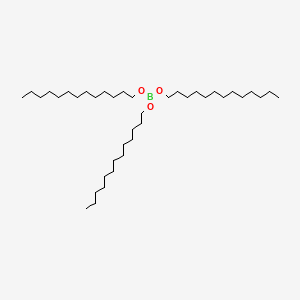
Tris(tridecyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester formed by the reaction of boric acid with tridecyl alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(tridecyl) borate can be synthesized through the esterification reaction between boric acid and tridecyl alcohol. The reaction typically involves heating boric acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tris(tridecyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.
Substitution: this compound can participate in substitution reactions where the tridecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and tridecyl alcohol.
Oxidation: Boron-containing oxidation products.
Substitution: Substituted borate esters with different functional groups.
Scientific Research Applications
Tris(tridecyl) borate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-based drugs.
Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of tris(tridecyl) borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting their function. The boron atom in the compound can also participate in coordination chemistry, forming complexes with other molecules and ions.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl) borate: Another borate ester with different alkyl groups.
Tris(pentafluorophenyl) borate: A borate ester with aromatic groups.
Tris(pyrazolyl) borate: A borate ester with heterocyclic groups.
Uniqueness
Tris(tridecyl) borate is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it suitable for applications where hydrophobicity and stability are essential, such as in lubricants and plasticizers.
Properties
CAS No. |
59720-00-2 |
|---|---|
Molecular Formula |
C39H81BO3 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
tritridecyl borate |
InChI |
InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI Key |
VDIBRAAMAUQZOL-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


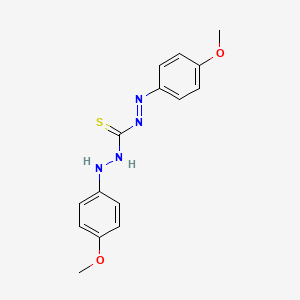

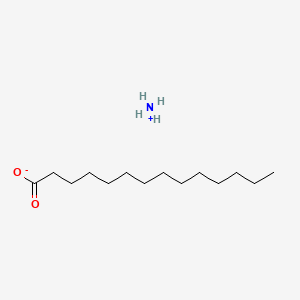
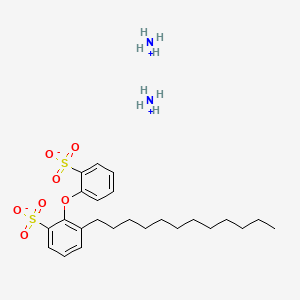
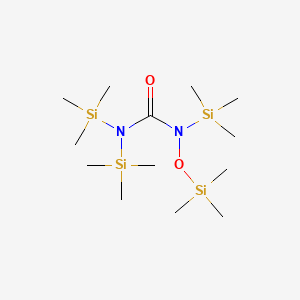
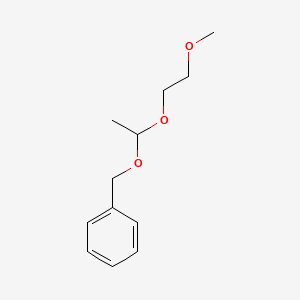
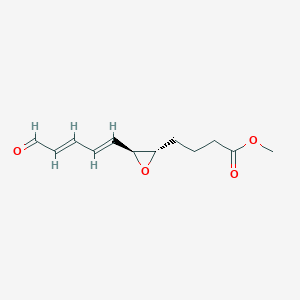
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
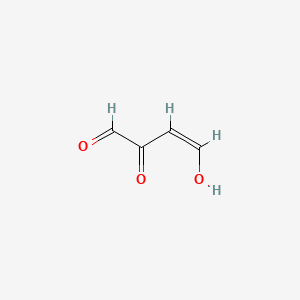
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
